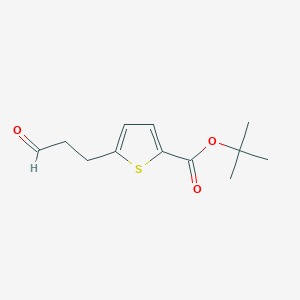![molecular formula C12H7ClN4O B8347121 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine](/img/structure/B8347121.png)
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine
描述
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a chlorine atom at the 6th position and a pyridin-3-yloxy group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-chloropyridine with 3-hydroxypyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is studied for its biological activity, including its effects on cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound in chemical biology to study the function of specific proteins and pathways.
Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites and preventing their activity. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine is unique due to the specific substitution pattern on its core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapeutic agents and studying specific biological pathways .
属性
分子式 |
C12H7ClN4O |
|---|---|
分子量 |
258.66 g/mol |
IUPAC 名称 |
6-chloro-4-pyridin-3-yloxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H7ClN4O/c13-10-4-3-9-11(17-10)12(16-7-15-9)18-8-2-1-5-14-6-8/h1-7H |
InChI 键 |
GFQRJGWEJXQVID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)OC2=NC=NC3=C2N=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-methanol](/img/structure/B8347059.png)







![1-Ethyl-4-hydrazino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B8347126.png)


